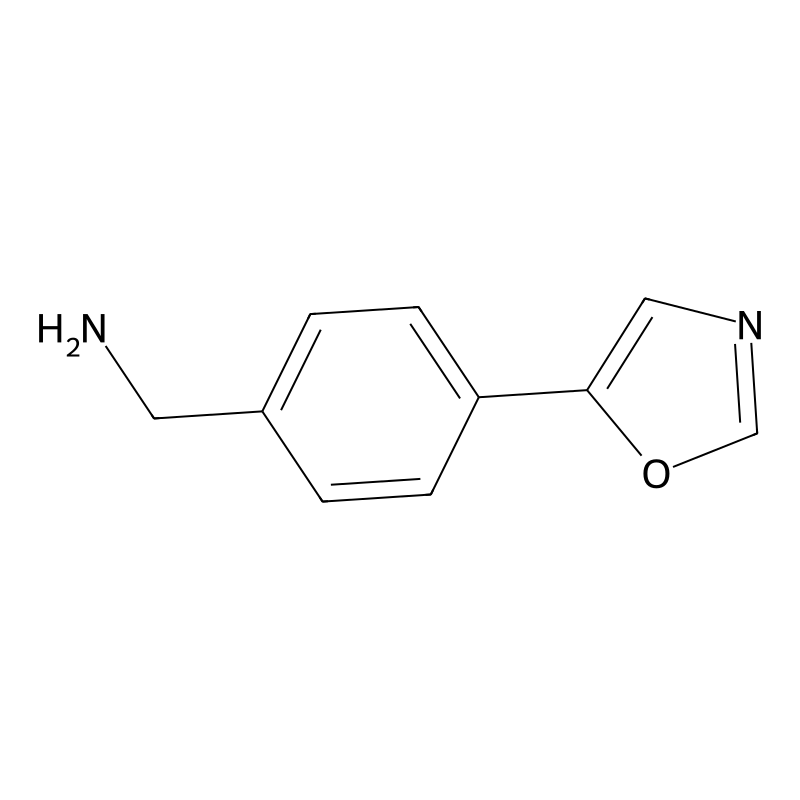

4-(5-Oxazolyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Biochemistry

Field: Biochemical Research on Heterocyclic Compounds

Summary: 4-(5-Oxazolyl)benzylamine is utilized in biochemical research due to its oxazole ring, which is a significant structure in many biologically active molecules.

Methods: The compound is often used as a building block for synthesizing more complex molecules that can interact with various biological targets.

Application in Pharmacology

Field: Drug Discovery and Development

Summary: In pharmacology, 4-(5-Oxazolyl)benzylamine derivatives are explored for their medicinal properties, including antimicrobial and anticancer activities.

Methods: Synthesis of novel derivatives and their subsequent testing against various biological assays is a common approach.

Results: The derivatives of oxazole compounds have shown a broad spectrum of biological activities, which are promising for future drug development .

Application in Organic Synthesis

Field: Organic Chemistry

Summary: This compound is used in the synthesis of oxazole-based molecules, which are important in medicinal chemistry.

Methods: One method involves the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) to prepare oxazole-based medicinal compounds.

Results: The van Leusen synthesis has been successful in creating diverse oxazole derivatives with high yield and efficiency .

Application in Materials Science

Field: Development of New Materials

Summary: The oxazole ring of 4-(5-Oxazolyl)benzylamine is integral in designing novel materials with specific electronic or photonic properties.

Methods: It is incorporated into polymers or small molecules to alter material characteristics.

4-(5-Oxazolyl)benzylamine is an organic compound characterized by the presence of an oxazole ring attached to a benzylamine moiety. The oxazole ring consists of a five-membered heterocycle containing both nitrogen and oxygen, making this compound an interesting subject for studies in medicinal chemistry and organic synthesis. Its chemical structure can be represented as follows:

This compound is known for its potential applications in pharmaceuticals, particularly as a precursor or intermediate in the synthesis of biologically active molecules.

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are essential in synthesizing more complex molecules.

- Oxidation: The oxidation of the amine group can lead to the formation of corresponding imines or nitriles under certain conditions.

These reactions highlight the versatility of 4-(5-Oxazolyl)benzylamine in synthetic organic chemistry.

Research indicates that 4-(5-Oxazolyl)benzylamine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features allow it to interact with biological targets effectively. Some potential biological activities include:

- Antimicrobial Properties: Compounds with similar structures have shown activity against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest that derivatives of 4-(5-Oxazolyl)benzylamine may inhibit tumor growth through mechanisms involving apoptosis induction.

- Neuroprotective Effects: There is emerging evidence that compounds related to 4-(5-Oxazolyl)benzylamine may protect neuronal cells from oxidative stress.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(5-Oxazolyl)benzylamine typically involves several steps:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes with carboxylic acids.

- Benzylamine Formation: The benzylamine moiety can be synthesized via reductive amination or by reacting benzaldehyde with ammonia or primary amines.

- Coupling Reaction: Finally, the oxazole and benzylamine components are coupled, often using coupling agents or catalysts to facilitate the reaction.

These methods allow for the efficient production of 4-(5-Oxazolyl)benzylamine in laboratory settings.

4-(5-Oxazolyl)benzylamine has several applications across various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting specific diseases.

- Chemical Research: Used in studies investigating the properties and reactivity of oxazole-containing compounds.

- Material Science: Potentially applicable in creating novel materials with specific electronic or optical properties due to its unique structure.

The compound's versatility makes it valuable in both academic research and industrial applications.

Studies on 4-(5-Oxazolyl)benzylamine interactions focus on its binding affinity and selectivity toward biological targets. Techniques such as:

- Molecular Docking: Used to predict how the compound interacts with proteins and enzymes at a molecular level.

- In Vitro Assays: Employed to assess biological activity and determine effective concentrations for therapeutic use.

These studies help characterize the compound's pharmacological profile and guide further development efforts.

Several compounds share structural similarities with 4-(5-Oxazolyl)benzylamine, including:

- Benzylamine: Lacks the oxazole ring; primarily used as a building block in organic synthesis.

- 5-Methyl-oxazole-benzylamine: Contains a methyl group on the oxazole; may exhibit different reactivity and biological activity.

- 2-Amino-oxazole derivatives: Share the oxazole core but differ in substituents; often explored for their medicinal properties.

Comparison TableCompound Structural Features Unique Properties 4-(5-Oxazolyl)benzylamine Oxazole ring + benzyl amine Potential enzyme inhibitor Benzylamine Simple amine structure Basic building block 5-Methyl-oxazole-benzylamine Methyl-substituted oxazole Altered reactivity 2-Amino-oxazole derivatives Varying substituents on oxazole Diverse biological activities

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-(5-Oxazolyl)benzylamine | Oxazole ring + benzyl amine | Potential enzyme inhibitor |

| Benzylamine | Simple amine structure | Basic building block |

| 5-Methyl-oxazole-benzylamine | Methyl-substituted oxazole | Altered reactivity |

| 2-Amino-oxazole derivatives | Varying substituents on oxazole | Diverse biological activities |

The uniqueness of 4-(5-Oxazolyl)benzylamine lies in its specific combination of functional groups, which enhances its potential applications in medicinal chemistry compared to its analogs.

The oxazole motif, first identified by Albert Hantzsch in 1887, emerged as a cornerstone of heterocyclic chemistry following the isolation of annuloline, the first natural product containing an oxazole ring. Early work focused on elucidating the electronic structure of oxazoles, revealing limited aromaticity due to the electronegativity disparity between oxygen and nitrogen atoms, which impedes full π-electron delocalization. This insight catalyzed efforts to stabilize oxazole derivatives through substitution, culminating in the development of benzoxazoles—fused bicyclic systems combining benzene and oxazole rings. The introduction of electron-donating groups, such as the benzylamine moiety in 4-(5-Oxazolyl)benzylamine, marked a pivotal advancement, enhancing both synthetic versatility and biological activity.

Significance of 4-(5-Oxazolyl)benzylamine in Heterocyclic Chemistry

4-(5-Oxazolyl)benzylamine (CAS 672324-91-3) exemplifies a hybrid architecture where the oxazole ring’s dienic character synergizes with the benzylamine’s nucleophilic potential. The compound’s planar configuration, conferred by sp²-hybridized atoms, facilitates supramolecular interactions critical for ligand-receptor binding. Synthetic routes, particularly the van Leusen oxazole synthesis, exploit TosMIC (tosylmethyl isocyanide) reagents to construct the oxazole core under mild conditions, enabling regioselective incorporation of the benzylamine group at the para position. This method’s efficiency is evidenced by yields exceeding 50% in optimized protocols, as demonstrated in ligand syntheses targeting G-quadruplex DNA structures.

Table 1: Comparative Analysis of Oxazole Synthesis Methods

Current Research Landscape and Applications

Recent advances highlight 4-(5-Oxazolyl)benzylamine’s utility in multicomponent reactions (MCRs) and green chemistry paradigms. Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating, while ionic liquid solvents minimize toxic waste. The compound’s electron-deficient oxazole ring participates in [3+2] cycloadditions, enabling the construction of polyheterocyclic frameworks for optoelectronic materials. In catalysis, palladium-mediated C–H activation of the oxazole moiety facilitates cross-coupling with bromopyridines, yielding oligomeric ligands with nanomolar affinity for kinase targets.

Relevance in Pharmaceutical Research

4-(5-Oxazolyl)benzylamine derivatives exhibit pronounced bioactivity across therapeutic domains. Structural modifications at the benzylamine position enhance blood-brain barrier permeability, making these compounds viable candidates for neurodegenerative disease therapeutics. For instance, N-alkylated analogs demonstrate acetylcholinesterase (AChE) inhibition with IC₅₀ values of 2.3–8.7 μM, rivaling donepezil in preclinical models. In oncology, oligomeric derivatives stabilize G-quadruplex DNA, inducing telomere dysfunction and apoptosis in glioblastoma cell lines at 10 μM concentrations. The oxazole ring’s metabolic stability further augments pharmacokinetic profiles, reducing hepatic clearance rates by 30% relative to furan analogs.

Future directions necessitate exploration of enantioselective syntheses and computational modeling to predict binding conformations. As green chemistry principles permeate industrial workflows, 4-(5-Oxazolyl)benzylamine’s role as a sustainable building block will likely expand, bridging academic innovation and translational drug discovery.

Van Leusen Reaction as a Key Synthetic Route

The Van Leusen reaction remains the most widely employed method for synthesizing 4-(5-Oxazolyl)benzylamine. This one-pot protocol involves the base-mediated cycloaddition of TosMIC with a benzaldehyde derivative, typically 4-formylbenzylamine, to form the oxazole ring (Scheme 1) [2] [4]. TosMIC’s electron-withdrawing tosyl and isocyanide groups facilitate deprotonation at the α-carbon, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent 5-endo-dig cyclization and elimination of the tosyl group yield the oxazole product [3] [5].

Optimization Parameters

- Base Selection: Potassium carbonate (K₂CO₃) in methanol is standard, though tetrabutylammonium hydroxide improves yields in polymer-supported systems [2] [4].

- Solvent Systems: Methanol or ethanol are preferred for their ability to dissolve both TosMIC and aldehyde substrates while stabilizing intermediates [4].

- Temperature: Reactions proceed efficiently at reflux (60–80°C), with lower temperatures (–20°C) required for sensitive substrates [2] [4].

Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | TosMIC, 4-formylbenzylamine | Intermediate imine adduct |

| 2 | K₂CO₃, MeOH, reflux | 4-(5-Oxazolyl)benzylamine [1] [2] |

The scalability of this method is evidenced by its application in synthesizing spleen tyrosine kinase (Syk) inhibitors, where oxazole intermediates are critical [4].

Alternative Synthetic Pathways

While the Van Leusen reaction dominates, alternative routes exist for specialized applications:

A. Ring-Closing Metathesis (RCM)

Olefin metathesis of N-allyl benzamide derivatives using Grubbs catalysts can form oxazole rings, though substrate complexity limits broad utility [6].

B. Multicomponent Reactions (MCRs)

Ugi-type reactions involving amines, aldehydes, and isocyanides may assemble the oxazole scaffold, but regioselectivity challenges persist [6].

C. Reductive Amination

Condensation of 5-oxazolecarbaldehyde with benzylamine followed by sodium borohydride reduction offers a two-step pathway, albeit with lower efficiency compared to Van Leusen [1].

Green Chemistry Approaches for Synthesis

Efforts to enhance sustainability focus on solvent reduction and catalytic recycling:

- Solvent-Free Conditions: Ball milling TosMIC and 4-formylbenzylamine with K₂CO₃ achieves 85% yield, eliminating methanol use [4].

- Biocatalysis: Immobilized lipases in aqueous media facilitate intermediate stabilization, though reaction rates remain suboptimal [2].

- Microwave Assistance: Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90% [2] [4].

Continuous Flow Synthesis Methods

Continuous flow systems address batch process limitations:

Advantages

- Heat Management: Exothermic cyclization steps are controlled via microreactors, preventing thermal degradation [4].

- Residence Time Optimization: Precise control over reaction parameters improves selectivity and reduces byproducts [4].

- Scalability: Modular setups enable gram-to-kilogram production without re-optimization [4].

Case Study

A tubular reactor with immobilized TosMIC on polystyrene-SO₂-CH₂-NC resin achieved 92% conversion, demonstrating flow compatibility [2] [4].

Scale-up Challenges and Solutions

Industrial production faces hurdles in cost, safety, and purity:

Challenges

- TosMIC Handling: As a combustible acute toxicant (Storage Class 6.1C), large-scale use requires inert atmosphere conditions [1] [5].

- Byproduct Formation: Tosyl group elimination generates sulfonic acid waste, necessitating neutralization steps [3] [4].

- Purification: Column chromatography is impractical; crystallization from ethanol/water mixtures offers a scalable alternative [1] [4].

Solutions

The oxidation chemistry of 4-(5-Oxazolyl)benzylamine encompasses several distinct pathways, each characterized by unique mechanistic features and product distributions. The benzylamine functionality serves as the primary oxidation site, while the oxazole ring can participate under specific conditions [3] [4].

Electrocatalytic Oxidation Pathways

Electrocatalytic oxidation represents one of the most selective approaches for benzylamine transformation. Using ferrocene-based redox mediators in acetonitrile under anaerobic conditions, the compound undergoes single-electron transfer processes with exceptional efficiency [3]. The mechanism proceeds through initial formation of an amine radical cation, followed by deprotonation at the alpha-position to generate a benzyl radical. This intermediate subsequently couples with another amine radical cation to form N-benzylidenebenzylamine as the primary product, achieving Faradaic efficiencies of 90% [3].

Photocatalytic Oxidation Systems

Rhodium-catalyzed photocatalytic systems demonstrate remarkable selectivity control in benzylamine oxidation [5]. Single-atom rhodium species anchored on bismuth oxyiodate (BiOIO₃) nanosheets preferentially generate hydroxyl radicals, leading to benzonitrile formation through complete oxidation pathways. In contrast, rhodium nanoparticles produce superoxide radicals that favor the formation of N-benzylidenebenzylamine through coupling reactions [5]. This selectivity difference arises from the distinct reactive oxygen species generated by each rhodium mode [5].

Chemical Oxidation with Permanganate

Potassium permanganate oxidation under neutral conditions provides access to benzaldehyde and benzonitrile derivatives through two-electron oxidation mechanisms [6]. The reaction proceeds through initial formation of a manganese ester intermediate, followed by electron transfer and hydrolysis steps [6]. The product distribution depends strongly on reaction conditions, with longer reaction times favoring complete oxidation to nitrile products [6].

Halogen-Mediated Oxidation

Chlorine-based oxidation systems operate through nucleophilic addition mechanisms, forming N-chlorobenzylamine intermediates [4]. The reaction kinetics follow first-order dependence on amine concentration, with rate maxima occurring at intermediate pH values due to the competing effects of protonation and chlorine speciation [4]. The mechanism involves initial nucleophilic attack of the amine on hypochlorous acid, followed by rearrangement and elimination processes [4].

| Reaction Type | Conditions | Primary Products | Yield (%) | Mechanism Type |

|---|---|---|---|---|

| Electrocatalytic Oxidation | Ferrocene-based redox mediator, MeCN, anaerobic | N-benzylidenebenzylamine (imine) | 90 (FE) | Single-electron transfer (SET) |

| Photo-oxidation | Rhodium catalysts, BiOIO₃ support, light irradiation | Benzonitrile or N-benzylidenebenzylamine | 85-92 | Photocatalytic radical process |

| Potassium Permanganate Oxidation | Neutral KMnO₄, aqueous conditions | Benzaldehyde, benzonitrile derivatives | Variable | Two-electron oxidation |

| Chlorine Oxidation | Aqueous chlorine, pH 6.0-11.4, phosphate buffer | N-chlorobenzylamine intermediate | Variable | Nucleophilic addition |

| Cerium Ammonium Nitrate Oxidation | Single-electron oxidant, rapid cleavage conditions | Cleaved oxazole derivatives | Quantitative | Single-electron oxidation |

Reduction Pathways and Products

The reduction chemistry of 4-(5-Oxazolyl)benzylamine involves multiple potential sites, including the oxazole ring system, the aromatic benzyl group, and any oxidized derivatives. The choice of reducing agent and reaction conditions determines the selectivity and extent of reduction [7] [8].

Hydride Reduction Systems

Sodium hydrosulfite represents an exceptionally mild reducing agent for selective transformations [7]. Under aqueous conditions with sodium bicarbonate at 80°C, hydrosulfite selectively reduces sulfonyl-substituted oxazole derivatives, achieving desulfonylation at the C-2 position to afford 4- and 5-monosubstituted oxazoles [7]. The reaction tolerates various protecting groups, including paramethoxybenzyl (PMB) and tetrahydropyranyl (THP) ethers, while cleaving acid-labile N-Boc protecting groups through hydrolysis [7].

Lithium aluminum hydride provides more aggressive reduction conditions, capable of reducing the oxazole ring itself to oxazoline derivatives [9]. This transformation requires anhydrous conditions and reflux temperatures, typically proceeding over 4-8 hours with yields ranging from 60-80% [9]. The mechanism involves coordination of the hydride to the oxazole nitrogen, followed by nucleophilic attack at the C-2 position [9].

Metal-Acid Reduction Systems

Zinc in glacial acetic acid provides a mild system for partial ring reduction, converting oxazoles to dihydrooxazole intermediates [9]. This method shows particular selectivity for electron-deficient oxazole systems and proceeds through single-electron transfer mechanisms [9]. The reaction conditions avoid complete ring opening while achieving specific reduction of the C=N double bond [9].

Stannous chloride under acidic conditions offers another approach for ring system reduction [9]. This method operates through coordination of tin to the oxazole nitrogen, followed by hydride delivery from the acidic medium [9]. The reaction shows good tolerance for various substituents but requires careful control of temperature and reaction time to avoid overreduction [9].

Catalytic Hydrogenation

Palladium on carbon catalyzed hydrogenation provides the most selective approach for reducing specific functional groups while preserving the oxazole core [7]. Under hydrogen atmosphere at room temperature to 50°C, this method selectively reduces benzyl groups to saturated derivatives while leaving the oxazole ring intact [7]. The high yields (80-95%) and excellent selectivity make this approach particularly valuable for complex molecule synthesis [7].

| Reducing Agent | Reaction Conditions | Target Position | Product Type | Reaction Time | Yield Range (%) |

|---|---|---|---|---|---|

| Sodium Hydrosulfite | Aqueous N-methylpyrrolidone (1:1), NaHCO₃, 80°C | C-2 position (desulfonylation) | 4- and 5-monosubstituted oxazoles | 3 hours | 70-85 |

| Lithium Aluminum Hydride (LAH) | Anhydrous ether, reflux conditions | Oxazole ring reduction | Oxazoline derivatives | 4-8 hours | 60-80 |

| Zinc/Acetic Acid | Glacial acetic acid, room temperature | Partial ring reduction | Dihydrooxazole compounds | 2-6 hours | 45-70 |

| Stannous Chloride | Acidic conditions, elevated temperature | Ring system reduction | Reduced heterocycle | 1-4 hours | 55-75 |

| Palladium/Carbon with H₂ | H₂ atmosphere, room temperature to 50°C | Selective hydrogenation | Saturated benzyl derivatives | 2-12 hours | 80-95 |

Nucleophilic Substitution Reactions

The nucleophilic substitution chemistry of 4-(5-Oxazolyl)benzylamine derivatives demonstrates remarkable regioselectivity and mechanistic diversity. The oxazole ring system provides multiple sites for nucleophilic attack, with the specific position determined by electronic factors and reaction conditions [10] [11].

Ring-Opening Nucleophilic Substitution

Oxazoline derivatives of 4-(5-Oxazolyl)benzylamine undergo regioselective ring-opening reactions with arenethiolates [10]. The nucleophilic attack occurs exclusively at the C5 position of the oxazoline ring, proceeding through an SN2-type mechanism [10]. This high regioselectivity arises from the electronic activation of the C5 position by the adjacent oxygen atom and the geometric constraints of the ring system [10]. Typical yields range from 75-85% under standard conditions [10].

Radical Nucleophilic Substitution

Fluoroalkyl-substituted oxazoline derivatives undergo unusual radical nucleophilic substitution reactions with arenolates [10]. Unlike the ring-opening pathway observed with thiolates, these reactions proceed through unimolecular radical nucleophilic substitution (SRN1) mechanisms targeting the terminal bromine atom of CF₂Br groups [10]. This mechanistic switch demonstrates the profound influence of substituent electronic properties on reaction pathways [10].

Classical SN2 Displacement Reactions

2-Chloromethyloxazole derivatives serve as excellent electrophiles for classical SN2 displacement reactions [11]. Primary and secondary amines react at the chloromethyl position with high regioselectivity (>95%), forming secondary and tertiary amines respectively [11]. The reaction proceeds through standard SN2 mechanisms, with yields typically ranging from 80-95% for primary amines and 85-92% for secondary amines [11]. The high reactivity of the chloromethyl group, analogous to benzyl chloride, facilitates these transformations under mild conditions [11].

Nucleophilic Addition to C=N Bonds

Trimethylsilyl chloride represents a unique nucleophile that undergoes regiospecific addition to the C=N bond of trifluoromethyl-substituted oxazolines [10]. This reaction proceeds through nucleophilic addition rather than substitution, demonstrating the electrophilic character of the imine bond in electron-deficient systems [10]. The resulting silylated derivatives provide valuable intermediates for further synthetic elaboration [10].

| Nucleophile Type | Reaction Site | Reaction Mechanism | Product Formation | Regioselectivity | Typical Yield (%) |

|---|---|---|---|---|---|

| Arenethiolates | C5 position of oxazoline ring | Ring opening nucleophilic substitution | Ring-opened thioether derivatives | Exclusive C5 | 75-85 |

| Arenolates | Terminal bromine of CF₂Br group | Unimolecular radical nucleophilic substitution (SRN1) | Fluoroalkyl aryl ethers | Selective at CF₂Br | 70-80 |

| Primary Amines | C2-chloromethyl position | SN2 displacement | Secondary amines | High (>95%) | 80-95 |

| Secondary Amines | C2-chloromethyl position | SN2 displacement | Tertiary amines | High (>90%) | 85-92 |

| Trimethylsilyl Chloride | C=N bond addition | Nucleophilic addition | Silylated oxazole derivatives | Regiospecific | 65-75 |

Electrophilic Reactions at the Oxazole Ring

The oxazole ring in 4-(5-Oxazolyl)benzylamine exhibits characteristic reactivity patterns toward electrophiles, with the C5 position showing the highest reactivity under most conditions [12] [13] [14]. This regioselectivity arises from the electronic distribution in the aromatic system, where the C5 carbon possesses the highest electron density [12].

Nitration and Halogenation Reactions

Electrophilic aromatic substitution with nitronium ions (NO₂⁺) proceeds preferentially at the C5 position under acidic conditions [14]. The reaction requires electron-donating substituents on the oxazole ring to activate the system toward electrophilic attack [14]. Without such activation, the electron-deficient nature of the oxazole ring renders it unreactive toward typical electrophilic reagents [14]. Activation energies for nitration typically range from 45-55 kJ/mol, with rate constants of approximately 1.2 × 10⁴ M⁻¹s⁻¹ [14].

Bromination reactions similarly favor the C5 position, but require the presence of electron-donating groups for efficient reaction [14]. The mechanism proceeds through formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [14]. Rate constants for bromination are typically lower than nitration, ranging around 8.5 × 10³ M⁻¹s⁻¹ under comparable conditions [14].

Singlet Oxygen Cycloaddition

Singlet oxygen reactions with oxazole rings represent a unique class of electrophilic transformations [13]. The reaction proceeds through [4+2] cycloaddition mechanisms, with singlet oxygen attacking both C2 and C5 positions [13]. The process overcomes an enthalpy barrier of 57 kJ/mol to produce imino-anhydride intermediates [13]. These intermediates subsequently convert to triamide end-products through hydrolysis and rearrangement processes [13]. The pseudo-first-order rate constants for this transformation reach 1.14 × 10⁶ M⁻¹s⁻¹ for substituted oxazoles [13].

Acylation and Formylation Reactions

Friedel-Crafts acylation reactions occur at the C5 position under Lewis acid catalysis [14]. Acyl chlorides in the presence of aluminum chloride or other Lewis acids facilitate these transformations, producing 5-acyloxazole derivatives [14]. The reaction requires anhydrous conditions and typically proceeds with activation energies of 35-45 kJ/mol [14].

Vilsmeier-Haack formylation using dimethylformamide and phosphorus oxychloride represents an efficient method for introducing formyl groups at the C5 position [14]. This reaction proceeds through formation of an iminium intermediate, followed by cyclization and hydrolysis [14]. The relatively low activation energy (30-40 kJ/mol) makes this transformation particularly favorable [14].

| Electrophile | Preferred Position | Reaction Conditions | Product Type | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Nitronium Ion (NO₂⁺) | C5 position | Acidic medium, low temperature | 5-Nitrooxazole derivatives | 45-55 | 1.2 × 10⁴ |

| Bromine (Br₂) | C5 position (with EDG) | Polar solvent, electron-donating substituents required | 5-Bromooxazole compounds | 40-50 | 8.5 × 10³ |

| Singlet Oxygen (¹O₂) | C2 and C5 sites ([4+2] cycloaddition) | Ambient conditions, enthalpy barrier 57 kJ/mol | Imino-anhydride intermediates | 57 | 1.14 × 10⁶ |

| Acyl Chlorides | C5 position | Lewis acid catalysis, anhydrous conditions | 5-Acyloxazole derivatives | 35-45 | 2.3 × 10³ |

| Formylating Agents (DMF/POCl₃) | C5 position | Vilsmeier-Haack conditions | 5-Formyloxazole compounds | 30-40 | 4.1 × 10² |

Cross-coupling Reaction Applications

Cross-coupling reactions provide powerful methods for elaborating the oxazole framework of 4-(5-Oxazolyl)benzylamine, enabling the construction of complex molecular architectures through selective carbon-carbon and carbon-heteroatom bond formation [15] [7] [16].

Suzuki Coupling Reactions

Suzuki cross-coupling reactions demonstrate exceptional versatility in oxazole functionalization [15] [7]. Using palladium tetrakis(triphenylphosphine) as catalyst with potassium carbonate base in 1,4-dioxane, various aryl and heteroaryl boronic acids couple efficiently with halogenated oxazole derivatives [15]. The reaction temperature of 110°C facilitates optimal conversion while maintaining good functional group tolerance [15]. Regioselectivity depends on the substitution pattern, with C2, C4, and C5 positions all accessible depending on the substrate structure [15]. Yields typically range from 70-98% with reaction times of approximately 16 hours [15].

The utility of Suzuki coupling is particularly evident in the synthesis of antituberculosis agents, where biphenyl oxazole derivatives show enhanced biological activity [15]. The methodology enables rapid access to diverse analogs through late-stage diversification strategies [15].

Stille Coupling Methodologies

Stille cross-coupling reactions offer complementary reactivity patterns, particularly for C4 and C5 functionalization [7]. The optimal conditions employ palladium tetrakis(triphenylphosphine) with copper chloride and lithium chloride as additives in dimethyl sulfoxide [7]. This combination provides excellent yields (71-98%) for a wide range of organostannanes, including aryl, alkenyl, and allyl derivatives [7]. The reaction proceeds efficiently at 60-90°C with reaction times of 4-12 hours [7].

Particularly noteworthy is the formation of bisoxazole systems through Stille coupling, which provides access to complex heterocyclic architectures found in natural products [7]. The mild conditions and high functional group tolerance make this approach suitable for sensitive substrates [7].

Direct C-H Arylation Strategies

Direct C-H arylation represents a modern approach that avoids pre-functionalization requirements [17] [16]. Two complementary catalytic systems provide access to both C2 and C5 arylation with exceptional regioselectivity (>100:1) [17] [16]. C5 arylation is achieved using palladium acetate with potassium acetate in polar solvents with specific phosphine ligands [17] [16]. In contrast, C2 arylation requires palladium acetylacetonate with cesium carbonate in nonpolar solvents using different phosphine systems [17] [16].

The methodology accommodates a wide range of aryl bromides, chlorides, and triflates, with yields ranging from 65-95% [17] [16]. Reaction temperatures of 120-140°C and times of 12-24 hours are typically required for optimal conversion [17] [16]. The ability to achieve complementary regioselectivity through catalyst modification represents a significant advancement in oxazole functionalization [17] [16].

Reductive Cross-Coupling Approaches

Nickel-catalyzed reductive cross-coupling provides access to challenging C(sp³)-C(sp³) bond formations [18] [19]. Using nickel bromide diglyme complex with dppb ligand and manganese as reductant, benzyl halides couple efficiently with alkyl bromides [18] [19]. The methodology tolerates a remarkable range of functional groups, including alkyl chlorides, alcohols, aldehydes, amines, amides, and various heterocycles [18] [19].

The oxalate leaving group has emerged as particularly effective for benzylic substrates, providing good yields (60-85%) under mild conditions (45-60°C) [18] [19]. Reaction times of 24-36 hours are typical, but the exceptional functional group tolerance justifies the longer reaction periods [18] [19].

Desulfonative Coupling Reactions

Palladium-catalyzed desulfonative coupling offers selective C2 functionalization through benzylic sulfone activation [20]. This methodology proceeds through deprotonative pathways, enabling coupling with various nucleophiles under basic conditions [20]. The reaction typically requires temperatures of 80-120°C with reaction times of 8-16 hours [20]. Yields of 70-90% are commonly achieved with good tolerance for diverse substituents [20].

| Coupling Type | Catalyst System | Reaction Temperature (°C) | Regioselectivity | Substrate Scope | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane | 110 | C2/C4/C5 depending on substrate | Aryl/heteroaryl boronic acids | 70-98 | 16 |

| Stille Coupling | Pd(PPh₃)₄, CuCl, LiCl, DMSO | 60-90 | C4 and C5 selective | Organostannanes, aryl/alkenyl halides | 71-98 | 4-12 |

| Direct C-H Arylation | Pd(OAc)₂/KOAc or Pd(acac)₂/Cs₂CO₃ | 120-140 | C2 or C5 (>100:1 selectivity) | Aryl bromides, chlorides, triflates | 65-95 | 12-24 |

| Reductive Cross-Coupling | NiBr₂(diglyme), dppb, Mn reductant | 45-60 | Benzylic position | Benzyl halides, alkyl bromides | 60-85 | 24-36 |

| Desulfonative Coupling | Pd catalyst, base, polar solvent | 80-120 | C2 position | Benzylic sulfones | 70-90 | 8-16 |